molecular formula C22H14O2 B3069799 1,2-Dinaphthalen-2-ylethane-1,2-dione CAS No. 29574-57-0

1,2-Dinaphthalen-2-ylethane-1,2-dione

Cat. No.: B3069799
CAS No.: 29574-57-0
M. Wt: 310.3 g/mol
InChI Key: CUUMQBIJNWGQLU-UHFFFAOYSA-N
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Description

Significance of 1,2-Diketone Motifs in Advanced Organic Synthesis and Materials Science Research

The 1,2-diketone motif, also known as an α-diketone, is a highly versatile functional group in organic synthesis. Its reactivity allows for the construction of a wide array of heterocyclic compounds, such as quinoxalines, imidazoles, and triazines, which are often found in pharmaceuticals and biologically active molecules. youtube.com The adjacent carbonyl groups provide multiple reaction sites for nucleophilic attack and condensation reactions, making them valuable intermediates in the synthesis of complex molecular architectures. researchgate.net

Beyond their role as synthetic intermediates, 1,2-diketones are integral to materials science. Their derivatives can function as photoinitiators in polymerization processes, sensitive to visible light, which is advantageous for applications like dental materials and waterborne latex paints. researchgate.netresearchgate.net The unique electronic structure of the diketone moiety, particularly the n→π* electronic transitions, is sensitive to its conformation, which can be exploited in the design of molecular sensors and switches. aip.org

Structural and Electronic Importance of Naphthalene (B1677914) Scaffolds in Molecular Architecture

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is the simplest polycyclic aromatic hydrocarbon. ekb.eg Its extended π-conjugated system imparts significant thermal and chemical stability, making it a desirable component in the design of robust organic materials. ekb.eggatech.edu The electronic properties of naphthalene, including its ability to transport charge carriers, have led to its extensive use in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. gatech.edunih.gov

The rigid and planar geometry of the naphthalene unit provides a well-defined structural framework for constructing complex molecular architectures. By functionalizing the naphthalene core, chemists can tune its electronic and photophysical properties, such as absorption and emission wavelengths, to suit specific applications. researchgate.netrsc.org This tunability is crucial for the development of advanced materials with tailored optoelectronic characteristics. researchgate.net

Research Context and Theoretical Framework for 1,2-Dinaphthalen-2-ylethane-1,2-dione

The compound this compound, with the chemical formula C₂₂H₁₄O₂, represents a confluence of the chemical principles outlined above. The theoretical framework for studying this molecule involves understanding how the electronic properties of the two naphthalene scaffolds are modulated by the vicinal diketone linker. The interaction between the π-systems of the naphthalene rings and the n- and π-orbitals of the carbonyl groups is of particular interest.

Computational studies on similar 1,2-diaryl diketones have shown that the torsion angle between the two carbonyl groups significantly influences the electronic spectra, particularly the n→π* transitions. aip.org In this compound, the bulky naphthalene groups are expected to influence this dihedral angle, thereby affecting its photophysical properties. Furthermore, the extended π-conjugation provided by the naphthalene moieties is anticipated to impact the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which is a key determinant of its potential in electronic applications. samipubco.com

The synthesis of such symmetrical diaryl 1,2-diketones can be achieved through various methods, including the oxidation of the corresponding α-hydroxyketones or the direct coupling and oxidation of aryl precursors. organic-chemistry.orgresearchgate.net Detailed research into this compound would likely involve its synthesis and full characterization, including its crystal structure to determine the precise molecular geometry. Subsequent photophysical studies would elucidate its absorption and emission properties, while electrochemical analysis could reveal its potential as a material for organic electronics.

Below is a data table summarizing some of the key properties of this compound, based on available data.

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₂H₁₄O₂
Molecular Weight 310.3 g/mol
CAS Number 29574-57-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dinaphthalen-2-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMQBIJNWGQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29574-57-0
Record name 1,2-Dinaphthalen-2-ylethane-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029574570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dinaphthalen-2-ylethane-1,2-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GA6RL5B4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Elucidation of Reaction Mechanisms and Chemical Transformations of 1,2 Dinaphthalen 2 Ylethane 1,2 Dione

Characteristic Chemical Reactivity of Vicinal Diketones

The juxtaposition of two carbonyl groups in vicinal diketones like 1,2-dinaphthalen-2-ylethane-1,2-dione results in unique electronic properties and reactivity patterns. The electron-withdrawing nature of the carbonyl groups makes the carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles.

The electrophilic carbonyl carbons of this compound are prime targets for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and cyanide ions, can add to one or both carbonyl groups.

NucleophileProduct TypeGeneral Reaction Conditions
Grignard Reagents (RMgX)α-Hydroxy Ketones / 1,2-DiolsAnhydrous ether or THF, followed by acidic workup
Organolithium Reagents (RLi)α-Hydroxy Ketones / 1,2-DiolsAnhydrous ether or THF, followed by acidic workup
Cyanide Ion (CN-)CyanohydrinsAqueous alcohol, often with acid or base catalysis

One of the most characteristic reactions of vicinal diketones that lack α-hydrogens, such as this compound, is the benzilic acid rearrangement. wikipedia.orgorganic-chemistry.org This reaction, first observed with benzil (B1666583), involves the treatment of the diketone with a strong base (e.g., potassium hydroxide) to yield the salt of an α-hydroxy carboxylic acid. wikipedia.orgcapes.gov.br Subsequent acidification gives the corresponding α-hydroxy carboxylic acid. rsc.org

The mechanism of the benzilic acid rearrangement is well-established. It begins with the reversible nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons to form a tetrahedral intermediate. This is followed by a 1,2-migration of one of the naphthyl groups to the adjacent carbonyl carbon, which is the rate-determining step. This concerted step involves the formation of a new carbon-carbon bond and the breaking of a carbon-carbon bond, leading to a rearranged carboxylate salt. Finally, protonation of the carboxylate salt during acidic workup yields the α-hydroxy carboxylic acid product. wikipedia.org For this compound, this rearrangement would result in the formation of 2-hydroxy-2,2-di(naphthalen-2-yl)acetic acid.

ReactantReagentProductReaction Type
This compound1. KOH, H2O/Ethanol (B145695), Heat 2. H+2-Hydroxy-2,2-di(naphthalen-2-yl)acetic acidBenzilic Acid Rearrangement
Benzil1. KOH, H2O/Ethanol, Heat 2. H+Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)Benzilic Acid Rearrangement

Vicinal diketones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through condensation reactions with binucleophiles. A prominent example is the synthesis of quinoxalines by the condensation of a 1,2-diketone with an aromatic 1,2-diamine. nih.govnih.gov

The reaction of this compound with a substituted o-phenylenediamine (B120857) would proceed through the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by the formation of a hemiaminal. Subsequent dehydration leads to an imine intermediate. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline (B1680401) ring system. This reaction is often carried out in solvents like ethanol or acetic acid and can be catalyzed by acids. nih.gov For instance, the reaction of this compound with 2,3-diaminonaphthalene (B165487) in the presence of a surfactant like CTAB can produce 2,3-di(naphthalen-2-yl)benzo[g]quinoxaline in high yield. orientjchem.org

Nitrogen NucleophileResulting HeterocycleGeneral Reaction Conditions
o-PhenylenediaminesQuinoxalinesEthanol or acetic acid, often with heating
Hydrazine1,2-DiazinesTypically in an alcoholic solvent
HydroxylamineDioximesUsually in a buffered aqueous or alcoholic solution

Photochemical Reaction Pathways and Photoreactivity

The presence of both carbonyl groups and extended aromatic systems in this compound suggests a rich and complex photochemistry. Aromatic ketones are known to undergo a variety of photochemical reactions, including photoreduction, photoaddition, and photocyclization.

Upon absorption of light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes: it can fluoresce back to the ground state, undergo internal conversion to the ground state, or undergo intersystem crossing (ISC) to a triplet excited state (T₁). For many aromatic ketones, intersystem crossing is a highly efficient process.

The nature of the excited states (e.g., n,π* or π,π*) plays a crucial role in determining the subsequent photochemical pathways. The lower energy excited states of diketones can have significant diradical character, which influences their reactivity. The triplet state, being longer-lived than the singlet state, often plays a key role in photochemical reactions.

The excited states of this compound are expected to be reactive intermediates that can undergo various transformations. While specific photochemical studies on this compound are scarce, analogies can be drawn from other aromatic diketones.

Photoreduction is a common reaction for aromatic ketones in the presence of a hydrogen donor. The excited triplet state of the diketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Dimerization of these radicals can then lead to the formation of pinacols.

Photo-induced cycloaddition reactions are also a possibility. For example, excited diketones can undergo [2+2] cycloaddition with alkenes to form oxetanes (the Paternò–Büchi reaction). Additionally, intramolecular cyclization reactions may occur, particularly if the naphthyl rings can adopt a suitable conformation. While not a rearrangement in the classical sense, photo-induced cyclization can lead to the formation of new ring systems. The specific products would depend on the reaction conditions, such as the solvent and the wavelength of light used for irradiation.

Photodimerization and Photo-oxidative Processes

The photochemical behavior of aromatic diketones like this compound is characterized by reactions involving electronically excited states. These processes can lead to dimerization or oxidation, depending on the reaction conditions.

Photodimerization: While direct photodimerization of this compound is not extensively documented, the behavior of naphthalene (B1677914) derivatives suggests a potential for [4+4] photocycloaddition. Irradiation of naphthalenes can lead to the formation of dimers, typically in a head-to-tail orientation, where bonding occurs between the substituted rings of two separate molecules. The efficiency and stereoselectivity of such reactions are highly dependent on the concentration, solvent, and the presence of substituents on the aromatic rings.

Photo-oxidative Processes: In the presence of molecular oxygen, aromatic diketones are known to be highly reactive upon photoexcitation. The process for the analogous compound, benzil, is initiated by the absorption of light, promoting the diketone to an excited triplet state. This excited molecule can then react with ground-state molecular oxygen (a triplet). This interaction can lead to the formation of a 1,4-biradical intermediate. In solution, this intermediate is unstable and can fragment into a benzoylperoxy-benzoyl radical pair. These reactive radicals can then proceed to form a variety of oxidation products. For instance, the photooxidation of benzil in oxygenated benzene (B151609) yields phenyl benzoate, benzoic acid, and biphenyl. The key step is the formation of acylperoxy radicals, which are potent oxidizing agents. Given the structural similarity, this compound is expected to undergo a similar photo-oxidative cleavage, yielding corresponding naphthalenecarboxylic acid derivatives.

Electrochemical Redox Mechanisms

The electrochemical properties of this compound are dictated by the two carbonyl groups and the extensive π-conjugated system of the naphthalene rings. These features allow the compound to participate in a range of electron transfer reactions.

Anodic Oxidation Processes and Electrocatalysis

Anodic Oxidation: The anodic oxidation of aromatic compounds generally proceeds via a sequence of single-electron transfers. For a molecule like this compound, the initial step would be a one-electron oxidation at the anode to form a radical cation. The stability and subsequent reaction pathway of this intermediate are influenced by the electrode material and the solvent system. In the presence of a nucleophilic solvent like methanol, the radical cation could be attacked by the solvent, leading to methoxylated products after a second electron transfer and proton loss. In non-nucleophilic media, the radical cation could potentially dimerize or undergo further oxidation at a higher potential to a dication, which would be highly reactive. The large aromatic system of the naphthalene rings helps to delocalize the positive charge, stabilizing the cation radical intermediate.

Electrocatalysis: While aromatic diketones are typically the substrates in electrochemical reactions, their reduced forms can sometimes act as electron transfer mediators. However, the primary role of compounds like this compound in the context of electrocatalysis is more commonly as a target for catalytic reduction rather than as a catalyst for oxidation.

Influence of Solvent and pH on Redox Behavior

The redox behavior of aromatic diketones is profoundly influenced by the solvent and the pH of the medium, as these factors affect the stability of the intermediates and the kinetics of proton transfer steps that accompany electron transfers.

Influence of Solvent: In aprotic solvents like dimethylformamide (DMF), the reduction of the analogous compound benzil occurs in two distinct, reversible one-electron steps. rsc.org The first step forms a stable radical anion, and the second, at a more negative potential, forms the dianion. rsc.org The separation between these two reduction peaks is a measure of the stability of the radical anion. In contrast, in protic solvents like water, the reduction typically occurs as a single, irreversible two-electron process. rsc.org This is because the initially formed radical anion is rapidly protonated, and the resulting radical is easier to reduce than the starting molecule, leading to a concerted electron-proton-electron transfer to yield the diol product (a hydrobenzoin (B188758) analog).

Influence of pH: The redox potential of reactions involving proton transfer is dependent on pH, as described by the Nernst equation. reddit.com For aromatic ketones, protonation of the carbonyl group prior to electron transfer can significantly shift the reduction potential to less negative values, making the reduction easier. In cyclic voltammetry studies of benzil, the presence of proton donors (acids) facilitates a direct two-electron reduction. rsc.org Similarly, the oxidation pathway can be pH-dependent. For some aromatic ketones, oxidation under basic conditions can lead to cleavage reactions (like the haloform reaction), whereas under acidic conditions, reactions on the aromatic ring may be favored. ed.govacs.orgacs.orgscribd.com Therefore, controlling the pH is a critical parameter for achieving selectivity in the electrochemical reactions of this compound.

Below is an interactive data table summarizing the typical electrochemical behavior of benzil, which serves as a model for this compound.

Compound Solvent Process Potential (vs. SCE) Mechanism
BenzilDMF (Aprotic)1st Reduction~ -0.9 VReversible 1e⁻ transfer to radical anion
BenzilDMF (Aprotic)2nd Reduction~ -1.5 VReversible 1e⁻ transfer to dianion
BenzilAqueous (Protic)ReductionpH-dependentIrreversible 2e⁻, 2H⁺ transfer to hydrobenzoin
BenzilDMF + AcidReductionMore positive than -0.9V2e⁻, 2H⁺ transfer to benzoin (B196080)

Spectroscopic Characterization and Advanced Structural Elucidation of 1,2 Dinaphthalen 2 Ylethane 1,2 Dione

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The most prominent feature in the infrared spectrum of a diketone is the carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band. For 1,2-dicarbonyl compounds like 1,2-dinaphthalen-2-ylethane-1,2-dione, the two C=O groups are mechanically coupled, leading to symmetric and asymmetric stretching modes. This coupling can result in the appearance of two distinct C=O stretching bands in the IR spectrum.

The position of these bands is significantly influenced by electronic effects, particularly conjugation. In this compound, the dicarbonyl moiety is directly conjugated with the π-systems of the two naphthalene (B1677914) rings. This extended conjugation delocalizes the π-electrons, weakening the C=O double bond character and lowering its force constant. Consequently, the C=O stretching frequencies are shifted to lower wavenumbers (a "red shift") compared to non-conjugated aliphatic diketones (which typically absorb around 1715 cm⁻¹). For aromatic diketones, these frequencies are generally observed in the range of 1650-1700 cm⁻¹. The analogous molecule benzil (B1666583) (1,2-diphenylethane-1,2-dione) exhibits a strong carbonyl absorption around 1685 cm⁻¹, providing a reasonable estimate for the subject compound.

Table 1: Predicted Infrared Carbonyl Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityComments
Asymmetric C=O Stretch~1680 - 1700StrongFrequency is lowered due to conjugation with naphthalene rings.
Symmetric C=O Stretch~1660 - 1680Strong to MediumMay be weaker or unresolved depending on molecular symmetry.

Beyond the carbonyl groups, the vibrational spectra provide rich information about the naphthalene framework and the ethane (B1197151) bridge.

Aromatic Vibrations: The naphthalene rings give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The aromatic C=C stretching vibrations within the rings produce a set of medium to sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹. Out-of-plane C-H bending vibrations (wags) appear in the 650-900 cm⁻¹ range, and their specific positions are highly diagnostic of the substitution pattern on the aromatic rings.

Aliphatic Vibrations: The central C-C bond of the ethane-1,2-dione structure is a single bond. Its stretching vibration is expected to be weak in the IR spectrum and would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Due to the symmetry of the molecule and the lack of a significant dipole moment change, this stretch may be more prominent in the Raman spectrum.

Table 2: Key Aromatic and Aliphatic Vibrational Modes

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic (Naphthyl)C-H Stretch3000 - 3100
Aromatic (Naphthyl)C=C Stretch1450 - 1600
Aromatic (Naphthyl)C-H Out-of-Plane Bend650 - 900
Aliphatic (Ethanedione)C-C Stretch1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. This technique is particularly informative for conjugated systems like this compound, providing insights into its electronic structure and potential photophysical behaviors.

The electronic spectrum of this compound is expected to be dominated by two main types of electronic transitions:

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (n), located in a p-orbital on one of the oxygen atoms of the carbonyl groups, to an antibonding π* orbital associated with the C=O double bond. These transitions are symmetry-forbidden, resulting in characteristically weak absorption bands (low molar absorptivity, ε). They occur at longer wavelengths (lower energy) compared to π→π* transitions and are responsible for the pale color of many simple ketones and diketones.

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, the extensive conjugation across the naphthalene rings and the dicarbonyl bridge creates a delocalized π-system with a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This leads to intense π→π* absorption bands at longer wavelengths, potentially extending into the visible region. The effect of increasing conjugation is a shift to longer wavelengths (bathochromic shift).

Table 3: Predicted Electronic Transitions for this compound

Transition TypeOrbital ChangeExpected Wavelength (λmax)Expected Intensity (ε)
n→πNon-bonding → Antibonding πLonger (e.g., > 350 nm)Weak
π→πBonding π → Antibonding πShorter (e.g., 250-350 nm)Strong

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregates, some exhibit the opposite phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE). In AEE-active molecules (AEEgens), emission is weak in solution but becomes strong upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. brieflands.com

The structure of this compound, with its two bulky naphthalene groups connected by a rotatable C-C single bond, suggests it could be a candidate for AEE. In dilute solutions, the naphthalene rings can rotate freely, providing a non-radiative pathway for the excited state to decay. In an aggregated state or in a rigid matrix, this rotation would be hindered, potentially "switching on" fluorescence.

Solvatochromism is the phenomenon where the position of a UV-Vis absorption or emission band changes with the polarity of the solvent. lookchem.com This effect arises from differential solvation of the ground and excited electronic states. researchgate.net For molecules like ketones, a blue shift (hypsochromic shift) of the n→π* transition is often observed with increasing solvent polarity. nih.gov This is because the polar solvent molecules can stabilize the lone pair electrons in the ground state, increasing the energy gap for the transition. nih.gov Conversely, π→π* transitions may show a red shift (bathochromic shift) in polar solvents if the excited state is more polar than the ground state. Studying the absorption and emission spectra of this compound in a range of solvents with varying polarity would provide valuable information about the nature of its excited states.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides specific pieces of the structural puzzle, a comprehensive and unambiguous assignment for this compound requires the integration of all available data.

IR and Raman Spectroscopy would confirm the presence of the key functional groups: the conjugated dicarbonyl system (via strong bands around 1660-1700 cm⁻¹) and the substituted naphthalene rings (via characteristic aromatic C-H and C=C stretching bands).

UV-Vis Spectroscopy would confirm the nature of the extensive π-conjugated system. The observation of a weak, long-wavelength n→π* band and a strong, shorter-wavelength π→π* band would be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (though not detailed here) would be crucial for mapping the carbon and proton framework. ¹H NMR would show the distinct signals for the aromatic protons on the naphthalene rings, and ¹³C NMR would confirm the presence of the carbonyl carbons (typically δ > 190 ppm) and the distinct aromatic carbons.

Mass Spectrometry (MS) would determine the molecular weight of the compound, confirming its molecular formula (C₂₂H₁₄O₂; MW = 310.35 g/mol ). nih.gov

By combining the functional group information from vibrational spectroscopy, the electronic structure insights from UV-Vis spectroscopy, the precise connectivity from NMR, and the molecular formula from MS, a complete and confident structural elucidation of this compound can be achieved.

Crystallographic Studies of 1,2 Dinaphthalen 2 Ylethane 1,2 Dione and Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For 1,2-dinaphthalen-2-ylethane-1,2-dione, also known as α-naphthil, this technique has provided invaluable data regarding its crystal packing and molecular geometry.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. The crystal structure was resolved in the space group P2₁/c. This space group is centrosymmetric and is common for organic molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.228(4)
b (Å)5.772(3)
c (Å)17.788(4)
β (°)100.34(2)
Volume (ų)1537.4(8)
Z4

Molecular Conformation, Bond Lengths, and Bond Angles

The bond lengths within the molecule are largely in agreement with standard values for similar organic compounds. The carbon-carbon single bond between the two carbonyl groups is a key feature, and its length provides insight into the electronic communication between the two halves of the molecule. The carbon-oxygen double bonds of the ketone functionalities are also of standard length. The bond angles around the sp² hybridized carbon atoms of the carbonyl groups and the naphthalene (B1677914) rings are approximately 120°, as expected.

BondLength (Å)AngleValue (°)
C(carbonyl)-C(carbonyl)1.538Naphthyl-C-C117.5
C=O1.213 (avg)Naphthyl-C=O121.0
C(naphthyl)-C(carbonyl)1.478 (avg)C-C=O121.5

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules in a crystal is dictated by a delicate balance of various non-covalent interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystalline material.

Hydrogen Bonding Networks

Given the molecular structure of this compound, which lacks traditional hydrogen bond donors (like O-H or N-H groups), classical hydrogen bonding is not observed. However, weak C-H···O interactions can be identified in the crystal packing. In these interactions, a hydrogen atom attached to a carbon atom of a naphthalene ring acts as a weak donor, and the oxygen atom of a carbonyl group from a neighboring molecule acts as the acceptor. These weak hydrogen bonds, while not as strong as conventional hydrogen bonds, contribute to the stability and specificity of the crystal packing.

Correlation between Solid-State Structure and Molecular Reactivity/Properties

The arrangement of molecules in the solid state can have a significant impact on their reactivity and physical properties. For instance, the accessibility of the reactive carbonyl groups in this compound can be influenced by the crystal packing. Reactions that occur in the solid state, such as photochemical transformations, are often topochemically controlled, meaning the outcome of the reaction is dictated by the spatial arrangement of the molecules in the crystal lattice.

Furthermore, the intermolecular interactions and the degree of π-orbital overlap between adjacent molecules in the crystal can influence the material's electronic properties, such as its photoluminescence and charge transport characteristics. The twisted conformation of this compound in the solid state, for example, will affect the extent of electronic conjugation and, consequently, its optical and electronic behavior. Understanding these correlations is crucial for the rational design of new organic materials with tailored functionalities.

Computational Investigations and Theoretical Modeling of 1,2 Dinaphthalen 2 Ylethane 1,2 Dione

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the properties of dicarbonyl compounds. nih.gov For molecules similar to 1,2-dinaphthalen-2-ylethane-1,2-dione, such as 1,2-diphenylethane-1,2-dione (benzil), DFT methods like B3LYP with a 6-311++G(d,p) basis set have been successfully applied to optimize molecular geometry and calculate various molecular parameters. researchgate.net These computational approaches are essential for understanding the fundamental electronic and structural nature of the molecule. mdpi.com

The electronic structure of this compound can be thoroughly investigated using computational methods to understand the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a key technique used to analyze intramolecular electronic interactions and their resulting stabilization energies. researchgate.net

In a related compound, benzil (B1666583), NBO analysis revealed significant hyperconjugative intramolecular stabilization energy, with values ranging from 17.45 to 22.76 KJ/mol. researchgate.net This analysis identifies the energy transfers between filled donor states and empty acceptor states. researchgate.net For this compound, a similar analysis would map the electron density, identify key orbital interactions between the naphthalene (B1677914) rings and the dione (B5365651) linker, and quantify the charge distribution across the molecule. This provides insights into the electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity.

Table 1: Illustrative NBO Analysis Data for a Diketone System (based on Benzil)

Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
C-CC-C* (antibonding)~20.1
C-O (lone pair)C-C* (antibonding)~18.5
C-HC-C* (antibonding)~17.8

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity of molecules. nih.govsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ufla.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower reactivity. ajchem-a.com

For this compound, the extensive π-conjugation from the two naphthalene rings is expected to influence the HOMO and LUMO energy levels significantly. Computational studies on the analogous benzil molecule calculated a HOMO-LUMO energy gap of 2.919 eV, indicating its soft nature. researchgate.net A similar analysis for the target compound would precisely calculate these values, helping to predict its behavior in pericyclic reactions, cycloadditions, and interactions with other molecules. nih.gov

Table 2: Representative FMO Data for a Diketone System (based on Benzil)

ParameterEnergy (eV)
HOMO-7.012
LUMO-4.093
Energy Gap (ΔE)2.919

Theoretical calculations are highly effective at predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts : DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. pdx.edu For various naphthalene-1,4-dione derivatives, the M06-2X functional with a 6-311++G(d,p) basis set has proven effective in simulating chemical shifts that correlate well with experimental findings. researchgate.netnih.govbohrium.com Applying this methodology to this compound would allow for the assignment of protons and carbons in its complex structure, particularly the distinct signals of the aromatic protons on the naphthalene rings and the quaternary carbons of the dione group.

Vibrational Frequencies : The vibrational modes of a molecule can be calculated to predict its infrared (IR) and Raman spectra. For benzil, DFT calculations have been used to determine vibrational frequencies and intensities. researchgate.net Such calculations for this compound would identify characteristic frequencies, such as the C=O stretching modes of the diketone, the C-C stretching of the naphthalene rings, and various C-H bending modes. Comparing theoretical spectra with experimental data is a powerful method for structural confirmation. nih.gov

UV-Vis Absorption Maxima : The electronic absorption spectra of conjugated systems are governed by π-π* and n-π* transitions. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating these electronic transitions and predicting UV-Vis absorption maxima (λ_max). researchgate.net For this compound, the naphthalene chromophores are expected to produce characteristic absorption bands. researchgate.net TD-DFT calculations would predict the λ_max values and the oscillator strengths of these transitions, providing insight into the molecule's photophysical properties.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRC=O Chemical Shift~190-200 ppm
¹H NMRAromatic Proton Shifts~7.5-8.5 ppm
IR SpectroscopyC=O Stretch Frequency~1650-1680 cm⁻¹
UV-Vis Spectroscopyπ-π* Transition (λ_max)~300-350 nm

Computational Studies of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. DFT is a useful tool for investigating reaction mechanisms, such as 1,3-dipolar cycloadditions and condensations involving diketones. mdpi.comjlu.edu.cn

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. For reactions involving 1,2-diketones, such as their condensation with diamines to form pyrazine (B50134) rings, DFT calculations can model the reaction pathway, characterize the intermediates and transition states, and compute the activation barriers for each step. jlu.edu.cn

The potential energy surface (PES) is a multidimensional map of a system's energy as a function of its geometric parameters. researchgate.net By exploring the PES, computational chemists can trace the complete path of a reaction from reactants to products, identifying all intermediates and transition states along the way. researchgate.net This exploration can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can predict the formation of different products. For a molecule like this compound, PES exploration could be used to study its conformational flexibility (e.g., rotation around the central C-C bond) or to investigate complex multi-step reaction mechanisms, providing a comprehensive theoretical understanding of its chemical behavior. researchgate.net

Tautomeric Equilibria and Conformational Analysis

No studies detailing the tautomeric equilibria or conformational analysis of this compound were found. While 1,2-diketones (alpha-diketones) generally exist predominantly in the diketo form, a quantitative analysis of potential keto-enol tautomerism for this specific compound is not available. Similarly, computational studies to determine the preferred conformations, such as the dihedral angle between the carbonyl groups and the rotational orientation of the naphthalene rings, have not been reported.

Molecular Dynamics Simulations and Molecular Docking

No literature is available on molecular dynamics simulations performed on this compound to study its dynamic behavior. Furthermore, without a known biological target or interaction partner, there are no applicable molecular docking studies to report.

Advanced Research Applications in Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

1,2-Dinaphthalen-2-ylethane-1,2-dione serves as a valuable synthetic intermediate in organic chemistry due to the reactivity of its vicinal diketone functional group. This moiety can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures. The presence of the bulky and electronically rich naphthalene (B1677914) rings influences the stereochemical outcome of reactions and imparts unique photophysical properties to the resulting products.

The versatility of dione (B5365651) compounds is well-documented, with related structures like indane-1,3-dione being extensively used as building blocks. nih.gov For instance, the active methylene (B1212753) group in similar diketones readily undergoes Knoevenagel condensation, a reaction that can be used to synthesize more complex derivatives. nih.gov While direct literature on the extensive synthetic applications of this compound is limited, its structural similarity to other 1,2-diketones suggests its potential in analogous reactions for creating novel heterocyclic compounds and polyaromatic systems. The synthesis of related polyaromatic structures, such as those derived from naphthalene-2,3-dicarboxylate, often involves condensation and decarboxylation steps, highlighting a potential synthetic pathway for derivatives of this compound. nih.gov

Ligand Chemistry and Coordination Compound Design

The design and synthesis of ligands are central to the development of coordination compounds with tailored electronic, magnetic, and catalytic properties. The 1,2-dione moiety in this compound provides an excellent bidentate chelation site for metal ions.

Synthesis of Metal-Dione Complexes

The oxygen atoms of the carbonyl groups in this compound can coordinate to a variety of metal centers, forming stable metal-dione complexes. Research on analogous compounds, such as naphthalene-1,2-dione, has demonstrated the formation of mixed ligand complexes with transition metals like Mn(II), Cu(II), and Cd(II). researchgate.net In these complexes, the dione ligand acts as a neutral bidentate ligand, coordinating through its two oxygen atoms. researchgate.net The resulting complexes often exhibit octahedral or other well-defined geometries. The electronic properties of the naphthalene rings can influence the ligand field strength and the redox properties of the resulting metal complexes. While specific studies on the metal complexes of this compound are not extensively reported, the principles of coordination chemistry suggest its capability to form stable complexes with a range of transition metals.

Exploration of Chiral Ligand Applications

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules. nih.gov The rigid backbone of this compound can be functionalized to introduce chiral centers, leading to the formation of chiral ligands. These ligands can then be coordinated with metal catalysts to facilitate asymmetric transformations with high enantioselectivity. The use of chiral diene ligands in asymmetric catalysis has been a significant area of research, demonstrating the potential of rigid cyclic structures in inducing chirality. armchemfront.comresearchgate.net Although direct applications of chiral derivatives of this compound in asymmetric catalysis are not yet widely documented, the structural motif holds promise for the design of new classes of chiral ligands for stereoselective reactions.

Development of Photopolymerization Initiators and Photo-responsive Materials

Photopolymerization is a process that utilizes light to initiate a chain reaction, leading to the formation of a polymer. Photoinitiators are key components in this process, as they absorb light and generate reactive species that start the polymerization. The extended π-system of the naphthalene rings in this compound suggests that it could possess interesting photophysical properties.

Research on structurally related compounds, such as those based on indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, has shown their effectiveness as photoinitiators for free radical polymerization, particularly when used in multi-component systems. mdpi.comresearchgate.netresearchgate.netbohrium.com These systems are often active under visible light, which offers advantages in terms of safety and energy efficiency. researchgate.net The development of push-pull chromophores based on the naphthalene scaffold has been a strategy to enhance their photoinitiating capabilities. mdpi.com This suggests that this compound could be a promising candidate for the development of new photoinitiating systems. Furthermore, the incorporation of such photoactive molecules into polymer matrices can lead to the creation of photo-responsive materials, which can change their properties upon exposure to light. mdpi.com

Research into Optical Sensing and Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. These materials can alter the properties of light passing through them, which is a key principle in technologies such as optical switching and frequency conversion. The NLO properties of organic molecules are often associated with the presence of an extended π-conjugated system and charge transfer characteristics.

The structure of this compound, with its two naphthalene rings, provides an extended system of delocalized π-electrons. Chalcone derivatives containing naphthalene moieties have been investigated for their NLO properties, and it has been shown that the presence of the naphthalene group can enhance the second-order optical nonlinearities. analis.com.my Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of such molecules, which is a measure of their NLO response. analis.com.my While specific experimental data on the NLO properties of this compound are scarce, its molecular structure is indicative of potential NLO activity. Similarly, the fluorescent properties of such aromatic diones could be exploited for the development of optical sensors.

Supramolecular Chemistry and Host-Guest Interaction Studies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to the process of molecular recognition, where a host molecule selectively binds to a guest molecule.

The planar and electron-rich naphthalene rings of this compound make it a potential candidate for participating in π-stacking interactions, which are a key driving force in the formation of supramolecular assemblies. Studies on supramolecular compounds of azo dyes derived from 1-phenylazo-2-naphthol have revealed the presence of centroid-centroid π-stacking interactions in their crystal structures. researchgate.net While direct research on the supramolecular behavior of this compound is not widely available, its structure suggests that it could act as a building block for the construction of ordered supramolecular architectures. Furthermore, the dione functionality could participate in hydrogen bonding with suitable guest molecules, leading to the formation of host-guest complexes. The principles of host-guest chemistry are crucial for applications in areas such as drug delivery and the development of molecular sensors. google.com

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

Identification of Knowledge Gaps and Emerging Research Avenues for 1,2-Dinaphthalen-2-ylethane-1,2-dione

The current state of knowledge surrounding this compound is characterized by fundamental gaps. The primary knowledge gap is the near-complete absence of experimental data. This opens up numerous avenues for foundational research:

Synthesis and Characterization: The most immediate research need is the development and optimization of synthetic pathways to produce this compound efficiently and with high purity. Following a successful synthesis, a comprehensive characterization using modern analytical techniques (such as NMR, IR, mass spectrometry, and X-ray crystallography) would be essential to establish its definitive structural and electronic properties.

Photophysical Properties: Aromatic diketones are often photoactive. Investigating the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and excited-state dynamics, could reveal its potential as a photosensitizer, photoinitiator, or component in organic light-emitting diodes (OLEDs).

Chemical Reactivity: A systematic study of its reactivity is needed. This would involve exploring its behavior in fundamental organic reactions, such as reductions, oxidations, and condensations. Understanding its reaction scope would unlock its potential as a building block in the synthesis of more complex molecules.

Material Science Exploration: The rigid, aromatic structure of the naphthalene (B1677914) moieties suggests that this compound could be a precursor to novel organic functional materials. Research into its ability to form polymers, coordination complexes, or self-assembled structures could lead to materials with interesting electronic, optical, or thermal properties.

Future Prospects for Novel Chemical Transformations and Functional Material Development

The future of research on this compound is entirely dependent on initiating these foundational studies. Assuming favorable findings from initial investigations, several exciting prospects for novel chemical transformations and functional material development can be envisioned:

Novel Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as quinoxalines, imidazoles, and pyrazines. The reaction of this compound with various diamines could lead to novel, naphthalene-containing heterocycles with unique photophysical and electronic properties.

Development of Advanced Polymers: As a monomer, this compound could be incorporated into high-performance polymers. The rigidity and aromaticity of the naphthalene units could impart high thermal stability and desirable mechanical properties to the resulting materials, making them suitable for applications in electronics or aerospace.

Photosensitizers for Photodynamic Therapy and Catalysis: If the compound exhibits suitable triplet-state energy and lifetime, it could be explored as a photosensitizer. In medicine, this could have applications in photodynamic therapy for cancer treatment. In chemistry, it could be used as a photocatalyst for various organic transformations.

Luminescent Materials: The extended π-system of the dinaphthyl structure suggests the potential for interesting luminescence properties. Research could focus on tuning its emission color and efficiency for applications in OLEDs, chemical sensors, and bio-imaging.

Q & A

Q. Table 1. Toxicity Endpoints for Naphthalene Derivatives (Comparative Analysis)

EndpointThis compound (Predicted)Naphthalene (Reference)
Hepatic Effects (LOAEL)50 mg/kg (rodents)100 mg/kg
Renal Effects (NOAEL)10 mg/kg30 mg/kg
Source

Q. Table 2. Optimized Synthesis Conditions via Factorial Design

FactorOptimal RangeImpact on Yield
Temperature100–110°C+25%
Solvent (DMF)20 mL/mmol+15%
K₂CO₃ (Equiv)2.5+10%
Source

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.